1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
Overview
Description
1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole is an organic compound characterized by a pyrrole ring substituted with a 2-fluoro-5-nitrophenyl group and two methyl groups at positions 2 and 5
Scientific Research Applications
1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole typically involves the reaction of 2,5-dimethylpyrrole with 2-fluoro-5-nitrobenzene under specific conditions. The reaction may be catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic aromatic substitution.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrole derivatives.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The pyrrole ring provides a planar structure that can interact with biological macromolecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
2-Fluoro-5-nitrophenyl isocyanate: Shares the 2-fluoro-5-nitrophenyl moiety but differs in the functional group attached to the aromatic ring.
1,4-Dihydropyridine: Another pyrrole derivative with diverse pharmaceutical applications.
Uniqueness: 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole is unique due to the combination of the fluoro and nitro substituents on the aromatic ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Properties
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)-2,5-dimethylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-3-4-9(2)14(8)12-7-10(15(16)17)5-6-11(12)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOXWOJMSLDMME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381745 | |
Record name | 1-(2-fluoro-5-nitrophenyl)-2,5-dimethylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-85-6 | |
Record name | 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465514-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-fluoro-5-nitrophenyl)-2,5-dimethylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 465514-85-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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